molecular formula C12H13NO2 B12886158 (2S,6R)-2-Methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one

(2S,6R)-2-Methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one

Cat. No.: B12886158
M. Wt: 203.24 g/mol
InChI Key: WHAZJZQJPHYWFP-UFBFGSQYSA-N
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Description

(2S,6R)-2-Methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one is a complex organic compound with a unique structure that includes a fused oxazocin ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,6R)-2-Methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. scaling up the laboratory synthesis methods with optimizations for yield and purity could be a potential approach for industrial production.

Chemical Reactions Analysis

Types of Reactions

(2S,6R)-2-Methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an alcohol, while reduction could produce a fully saturated compound.

Scientific Research Applications

Chemistry

In chemistry, (2S,6R)-2-Methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one is studied for its unique structural properties and potential as a building block for more complex molecules.

Biology

In biology, this compound could be explored for its potential interactions with biological macromolecules, possibly serving as a ligand in biochemical assays.

Medicine

In medicine, the compound’s structure suggests it could be a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

In industry, the compound might find applications in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action for (2S,6R)-2-Methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one involves its interaction with molecular targets, potentially including enzymes or receptors. The pathways involved would depend on the specific application, such as inhibition of an enzyme in a biochemical pathway.

Comparison with Similar Compounds

Similar Compounds

    (2S,6R)-2-Methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one: shares similarities with other oxazocin derivatives, which also feature a fused ring structure.

    1-(2-Methoxy-2-oxoethyl)-2-methylpyridinium chloride: is another compound with a similar structural motif but different functional groups.

Uniqueness

What sets this compound apart is its specific stereochemistry and the potential for diverse chemical reactivity, making it a versatile compound for various applications.

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

(1R,9S)-9-methyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one

InChI

InChI=1S/C12H13NO2/c1-12-7-8(6-11(14)13-12)9-4-2-3-5-10(9)15-12/h2-5,8H,6-7H2,1H3,(H,13,14)/t8-,12-/m0/s1

InChI Key

WHAZJZQJPHYWFP-UFBFGSQYSA-N

Isomeric SMILES

C[C@]12C[C@H](CC(=O)N1)C3=CC=CC=C3O2

Canonical SMILES

CC12CC(CC(=O)N1)C3=CC=CC=C3O2

Origin of Product

United States

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